2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE
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Overview
Description
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone and is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Nucleophiles: Amines, thiols
Major Products Formed
Reduction: 2,2-Dichloro-1-(3-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2,2-Dichloro-1-(3-fluorophenyl)acetic acid or ester
Scientific Research Applications
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-bromophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
Uniqueness
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity in biochemical assays compared to its analogs .
Properties
CAS No. |
127728-55-6 |
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Molecular Formula |
C8H5Cl2FO |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
InChI Key |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Synonyms |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origin of Product |
United States |
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